1-(Azetidin-3-yl)-4-methylpiperazine

概要

説明

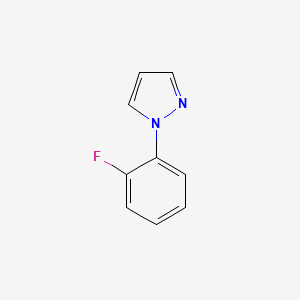

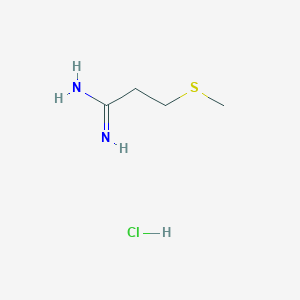

1-(Azetidin-3-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H17N3 and its molecular weight is 155.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Histamine H4 Receptor Ligands

A study explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), leading to the synthesis of potent compounds. The optimization process involved systematic modifications, resulting in compounds demonstrating significant in vitro potency and in vivo activity as anti-inflammatory agents in animal models, supporting the potential use of H4R antagonists in pain management (Altenbach et al., 2008).

Antibacterial Agents

3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one derivatives were synthesized from Schiff bases and exhibited significant antibacterial and antifungal activities, indicating their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Azetidines and Azetidin-2-ones

Azetidines and azetidin-2-ones are thermally stable and have been used in synthesizing various compounds. They react with electrophiles and nucleophiles, providing a pathway for the synthesis of various cyclic products and serving as precursors for β-amino acids, amides, and other heterocyclic compounds. Applications in asymmetric synthesis, microwave applications, and polymer supports have been reported. They have shown potential in various therapeutic areas, including as cholesterol absorption inhibitors and enzyme inhibitors (Singh, D’hooghe, & Kimpe, 2008).

Antileishmanial Agents

A series of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones were synthesized and evaluated for their antileishmanial activity against Leishmania major. The conversion of methyleneamines to azetidin-2-ones resulted in a significant improvement in anti-parasitic activity, showcasing the potential of these compounds as antileishmanial agents (Singh et al., 2012).

Antiprotozoal Activity

Bicyclic diamines with a N-methylpiperazinyl group at the bridgehead atom were prepared and tested for their antiprotozoal activity. Some compounds showed promising activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential as antiprotozoal agents (Faist et al., 2013).

Anti-Tubercular Agents

A novel series of azetidinone derivatives comprising 1, 2, 4-triazole were synthesized and evaluated for their anti-tubercular activity. The design and development involved in silico designing and molecular docking experiments, resulting in compounds exhibiting good anti-tubercular activity against the Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran., 2014).

特性

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKUPAOANVPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609300 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302355-82-4 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

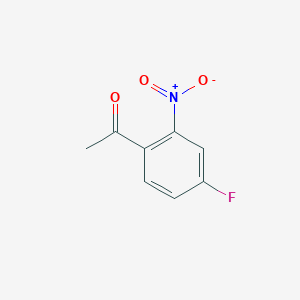

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)